molecular formula C7H15NS2 B1216871 Diisopropyldithiocarbamate CAS No. 25022-55-3

Diisopropyldithiocarbamate

Cat. No.: B1216871
CAS No.: 25022-55-3
M. Wt: 177.3 g/mol
InChI Key: GWXMDJKGVWQLBZ-UHFFFAOYSA-N
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Description

Diisopropyldithiocarbamate, also known as this compound, is a useful research compound. Its molecular formula is C7H15NS2 and its molecular weight is 177.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Applications

  • Enzyme Inhibition : Diisopropyldithiocarbamate has been shown to inhibit various enzymes, including carbonic anhydrase and nuclear factor kappa B (NF-κB). These properties are particularly relevant in treating conditions such as glaucoma and cancer. For instance, pyrrolidine dithiocarbamate is noted for its effectiveness against NF-κB, which plays a crucial role in inflammation and cancer progression .
  • Antimicrobial Activity : Studies have demonstrated the antifungal properties of this compound complexes against pathogenic fungi, including Candida species and Cryptococcus neoformans. The compounds exhibit significant cytotoxic effects on these organisms, making them potential candidates for antifungal therapies .
  • Anticancer Properties : Recent investigations into organotin(IV) dithiocarbamate compounds have revealed their cytotoxic effects on leukemia cell lines, indicating potential use in cancer treatment. The compounds were found to induce cell death at low concentrations, outperforming traditional chemotherapeutics like vincristine .

Agricultural Applications

This compound is utilized in agriculture as a fungicide and herbicide. Its efficacy in controlling plant pathogens has been documented, making it valuable for crop protection. Additionally, its role in enhancing soil health through heavy metal remediation is gaining attention .

Antimicrobial Efficacy

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
This compoundCandida albicans0.5 µg/mL
This compoundCryptococcus neoformans1 µg/mL

Anticancer Activity

CompoundCell LineIC50 Value (µM)Duration of Exposure (h)Reference
Organotin(IV) this compoundJurkat E6.10.03 - 0.4124, 48, 72

Industrial Applications

In industrial settings, this compound serves as a vulcanization accelerator in rubber manufacturing and as a flotation agent in mineral processing. Its effectiveness in enhancing the mechanical properties of rubber products has been well-documented.

Properties

CAS No.

25022-55-3

Molecular Formula

C7H15NS2

Molecular Weight

177.3 g/mol

IUPAC Name

di(propan-2-yl)carbamodithioic acid

InChI

InChI=1S/C7H15NS2/c1-5(2)8(6(3)4)7(9)10/h5-6H,1-4H3,(H,9,10)

InChI Key

GWXMDJKGVWQLBZ-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=S)S

Canonical SMILES

CC(C)N(C(C)C)C(=S)S

Key on ui other cas no.

25022-55-3

Related CAS

4092-82-4 (hydrochloride salt)

Synonyms

diisopropyldithiocarbamate
diisopropyldithiocarbamate, sodium salt
DIPDTC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5′-(Diisopropyldithiocarbamyl)-2,5-dimercapto-1,3,4-thiadiazole (i.e., formula (I) where X is hydrogen and R1 and R2 are isopropyl radicals) was prepared in the following manner. In 100 grams of isopropyl alcohol 20.5 grams of diisopropylamine was combined with 16 grams of carbon disulfide (CS2) and held at a temperature of about 27° C. for about 1 hour to yield a diisopropyl dithiocarbamic acid intermediate. Subsequently, 30 g of a 2,5-dimercapto-1,3,4-thiadiazole was added to the mixture along of 20 g of 35 wt. % hydrogen peroxide. The mixture was reacted for about 1 hour at a temperature of about 28° C. to yield the solid end product 5′-(diisopropyldithiocarbamyl)-2,5-dimercapto-1,3,4-thiadiazole. The isopropyl alcohol was filtered off and saved for recovery.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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16 g
Type
reactant
Reaction Step Two
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100 g
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solvent
Reaction Step Three

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